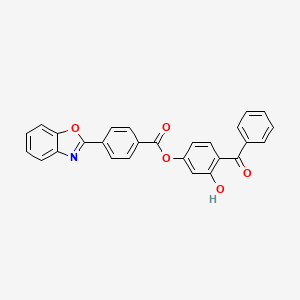
4-Benzoyl-3-hydroxyphenyl 4-(1,3-benzoxazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-3-hydroxyphenyl 4-(benzo[d]oxazol-2-yl)benzoate is a complex organic compound with the molecular formula C27H17NO5 and a molecular weight of 435.43 g/mol . This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3-hydroxyphenyl 4-(benzo[d]oxazol-2-yl)benzoate typically involves the condensation of 4-hydroxybenzophenone with 2-aminobenzoic acid under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-3-hydroxyphenyl 4-(benzo[d]oxazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
4-Benzoyl-3-hydroxyphenyl 4-(benzo[d]oxazol-2-yl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzoyl-3-hydroxyphenyl 4-(benzo[d]oxazol-2-yl)benzoate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
DNA Intercalation: The planar structure of the benzoxazole ring allows it to intercalate into DNA, potentially disrupting DNA replication and transcription.
Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler compound with similar biological activities but less complex structure.
4-Hydroxybenzophenone: A precursor in the synthesis of 4-Benzoyl-3-hydroxyphenyl 4-(benzo[d]oxazol-2-yl)benzoate with distinct chemical properties.
2-Aminobenzoic Acid: Another precursor with different reactivity and applications.
Properties
CAS No. |
52981-89-2 |
|---|---|
Molecular Formula |
C27H17NO5 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
(4-benzoyl-3-hydroxyphenyl) 4-(1,3-benzoxazol-2-yl)benzoate |
InChI |
InChI=1S/C27H17NO5/c29-23-16-20(14-15-21(23)25(30)17-6-2-1-3-7-17)32-27(31)19-12-10-18(11-13-19)26-28-22-8-4-5-9-24(22)33-26/h1-16,29H |
InChI Key |
WUXIOOHSAKBDGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)C4=NC5=CC=CC=C5O4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B15208536.png)
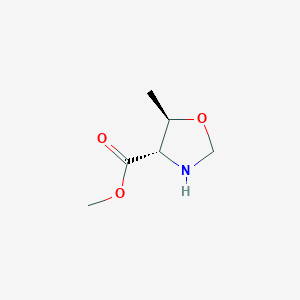
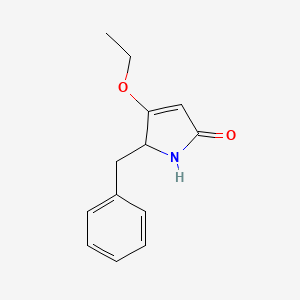
![(1S,2R,6S,8S,9S)-4,4-dimethyl-3,5-dioxa-11-azatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B15208551.png)
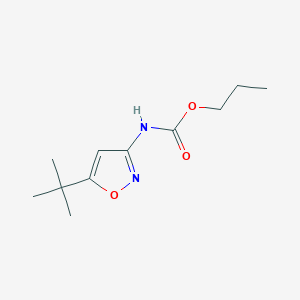
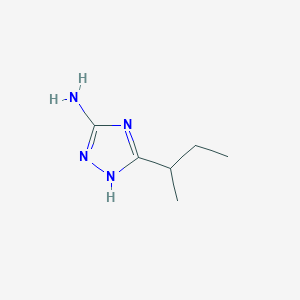
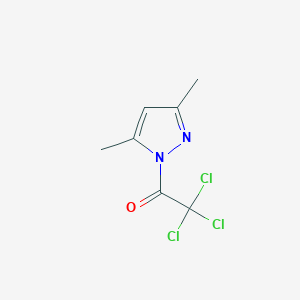
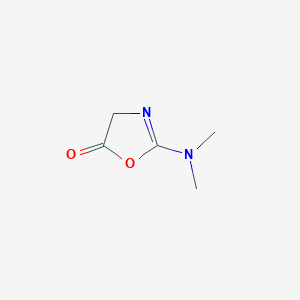
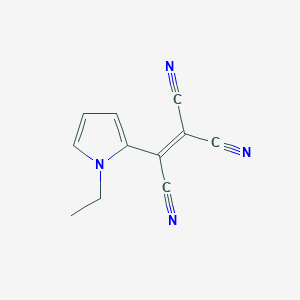
![(2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine](/img/structure/B15208617.png)
![1,4-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15208622.png)
![4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate](/img/structure/B15208636.png)
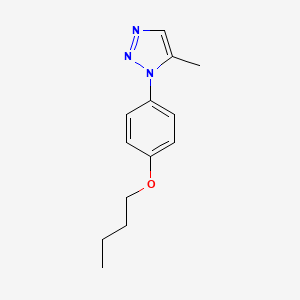
![3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15208649.png)
